An In-depth Technical Guide to 1,6-Dihydrocarvone: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1,6-Dihydrocarvone: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dihydrocarvone, a saturated monoterpene ketone, represents a molecule of significant interest in the fields of synthetic chemistry, pharmacology, and material science. Derived from the reduction of carvone, a major constituent of spearmint and caraway essential oils, dihydrocarvone serves as a versatile chiral building block for the synthesis of more complex molecules, including bioactive natural products and novel polymers.[1] Its inherent chemical functionalities—a ketone and an isopropenyl group—provide two distinct reactive centers for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and biological significance of 1,6-dihydrocarvone, tailored for professionals in research and drug development.
Part 1: Molecular Structure and Stereochemistry
1,6-Dihydrocarvone, systematically named 2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is a p-menthane monoterpenoid with the molecular formula C₁₀H₁₆O.[2] Its structure consists of a cyclohexanone ring substituted with a methyl group at position 2 and an isopropenyl group at position 5. The "1,6" designation, though not part of the formal IUPAC name, is commonly used to indicate the reduction of the endocyclic double bond of its precursor, carvone, distinguishing it from dihydrocarveol (where the ketone is reduced) or other isomers.
The presence of two chiral centers at carbons 2 and 5 gives rise to four possible stereoisomers. These exist as two pairs of enantiomers, which are also diastereomers of each other:
-
(2R,5R)- and (2S,5S)-trans-Dihydrocarvone: The methyl and isopropenyl groups are on opposite faces of the cyclohexanone ring.
-
(2R,5S)- and (2S,5R)-cis-Dihydrocarvone: The methyl and isopropenyl groups are on the same face of the ring.
The stereochemistry of dihydrocarvone is crucial as it dictates its organoleptic properties and biological activity. For instance, the trans-isomer is often described as having a spearmint-like odor, while the cis-isomer can have a musty or woody note.[3] The stereoselective synthesis of these specific isomers is a key focus in both academic and industrial research.[4]
Caption: 2D structure of 1,6-Dihydrocarvone (2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one).
Part 2: Chemical and Physical Properties
1,6-Dihydrocarvone is a colorless liquid with properties that are well-documented. These characteristics are essential for its handling, purification, and use in various applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.23 g/mol | [2] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 87-88 °C @ 6 mmHg | [2] |
| 220-222 °C @ 760 mmHg | [5] | |
| Density | ~0.928 g/mL at 20 °C | [6] |
| Refractive Index (n²⁰/D) | 1.469 - 1.472 | [6] |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [7] |
| Vapor Pressure | 0.107 mmHg @ 25 °C (estimated) | [5] |
| Flash Point | 82.78 °C (181.00 °F) | [5] |
Part 3: Spectroscopic Characterization
The structural elucidation of 1,6-dihydrocarvone and its isomers relies heavily on modern spectroscopic techniques. A comprehensive understanding of its spectral data is paramount for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (25.16 MHz, CDCl₃): The carbon spectrum provides a clear fingerprint of the molecule's ten carbon atoms. The chemical shifts are indicative of the different carbon environments.[2]
| Chemical Shift (ppm) | Assignment (Tentative) |
| 212.21 | C=O (C1) |
| 147.60 | =C (CH₃)CH₂ (Isopropenyl C) |
| 109.64 | =C H₂ (Isopropenyl C) |
| 47.10 | C5 (CH-Isopropenyl) |
| 46.90 | C2 (CH-CH₃) |
| 44.72 | C6 (CH₂) |
| 34.99 | C4 (CH₂) |
| 30.85 | C3 (CH₂) |
| 20.46 | Isopropenyl -CH₃ |
| 14.36 | C2 -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 1,6-dihydrocarvone is dominated by absorptions corresponding to its key functional groups.[2]
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretching (alkane) |
| ~1710 | C=O stretching (ketone) |
| ~1645 | C=C stretching (alkene) |
| ~890 | =C-H bending (out-of-plane) |
The strong carbonyl stretch around 1710 cm⁻¹ is a definitive feature of the cyclohexanone ring. The absorptions at ~1645 cm⁻¹ and ~890 cm⁻¹ are characteristic of the exocyclic double bond of the isopropenyl group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of dihydrocarvone results in a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z = 152. The fragmentation is driven by the functional groups and the cyclic structure.
Proposed Fragmentation Pathway:
Caption: Proposed major fragmentation pathways for 1,6-Dihydrocarvone in EI-MS.
Key fragments include ions resulting from the loss of the isopropenyl group (m/z 109), and a characteristic peak at m/z 82, which can be attributed to a retro-Diels-Alder type fragmentation, similar to that seen in its precursor, carvone.[3][9]
Part 4: Synthesis and Chemical Reactivity
Dihydrocarvone is accessible through several synthetic routes, primarily starting from abundant natural terpenes. Its functional groups offer pathways for a wide range of chemical modifications.
Synthetic Protocols
1. Reduction of Carvone: A common laboratory-scale synthesis involves the selective reduction of the endocyclic double bond of carvone. This can be achieved using dissolving metal reductions or catalytic hydrogenation. A reliable method utilizes zinc powder in a protic solvent system.[10][11]
Caption: Synthesis of Dihydrocarvone via reduction of Carvone.
Experimental Protocol: Reduction of (R)-(-)-Carvone
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-(-)-carvone (1 equivalent) in a 10:1 mixture of methanol and water.
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Reaction: Add zinc dust (approx. 3-4 equivalents) to the solution in portions. The reaction is exothermic.
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Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This typically yields a mixture of cis- and trans-dihydrocarvone, with the trans isomer being the major product.[10]
-
Workup: Once the reaction is complete, filter the mixture to remove excess zinc. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure dihydrocarvone.
2. Rearrangement of Limonene Epoxide: An alternative industrial route involves the acid-catalyzed rearrangement of limonene-1,2-epoxide. This method can be tuned to selectively produce either cis or trans isomers depending on the starting epoxide isomer and reaction conditions.[12]
Chemical Reactivity
The dual functionality of dihydrocarvone makes it a valuable synthetic intermediate.
-
Reactions at the Ketone: The carbonyl group undergoes typical ketone reactions. It can be reduced to the corresponding alcohol, dihydrocarveol, using reagents like sodium borohydride (NaBH₄). It can also serve as an electrophile for nucleophilic additions, such as Grignard reactions or aldol condensations at the alpha-carbon. Furthermore, it is a substrate for Baeyer-Villiger oxidation, yielding a lactone.[13]
-
Reactions at the Isopropenyl Group: The exocyclic double bond is susceptible to electrophilic addition reactions, including hydrogenation, halogenation, and hydrohalogenation.[14] It can also be oxidized to form an epoxide or cleaved via ozonolysis. This functionality has been exploited in the synthesis of various derivatives, including insecticidal sesquiterpenes and antimalarial tetraoxanes.[15]
Part 5: Biological Activity and Applications
Dihydrocarvone and its derivatives exhibit a range of biological activities, making them attractive scaffolds for drug discovery and development.
Antifungal and Antimicrobial Activity
Dihydrocarvone has demonstrated notable antifungal properties. It is reported to be a potential growth inhibitor of several yeast species, including Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans.[1][10] The general mechanism of action for monoterpene ketones is believed to involve the disruption of fungal cell membrane integrity. The lipophilic nature of the molecule allows it to partition into the lipid bilayer, leading to increased membrane fluidity and permeability, leakage of intracellular components, and ultimately, cell death.[16]
Recent research has focused on synthesizing hybrid molecules by condensing various aldehydes with the alpha-carbon of dihydrocarvone. These derivatives have shown potent antifungal activity against plant pathogens like Monilinia fructicola, with some compounds exhibiting EC₅₀ values as low as 15.7 µg/mL.[1][17] This highlights the potential of using the dihydrocarvone scaffold to develop new antifungal agents.
Other Applications
-
Flavor and Fragrance: Due to its pleasant herbal and minty aroma, dihydrocarvone is used as a flavoring agent in food products and as a fragrance component in cosmetics.[7]
-
Chiral Synthon: The defined stereochemistry of dihydrocarvone makes it a valuable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals.[10]
-
Polymer Chemistry: Derivatives of dihydrocarvone have been explored as renewable monomers for the synthesis of novel polymers, such as shape-memory polyesters.[15]
Part 6: Safety and Toxicology
From a regulatory standpoint, dihydrocarvone is recognized as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[7]
Toxicological Data Summary:
-
Acute Oral Toxicity (LD₅₀): > 5000 mg/kg in rats.[6]
-
Acute Dermal Toxicity (LD₅₀): > 5000 mg/kg in rabbits.[6]
-
Skin Irritation/Sensitization: A 20% solution was found to cause no irritation or sensitization in human studies.[6]
While generally regarded as safe for its intended use in flavors and fragrances, standard laboratory safety precautions should be observed when handling the pure compound. It is a combustible liquid and should be kept away from heat and open flames.[6]
Part 7: Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 1,6-dihydrocarvone in complex mixtures such as essential oils or reaction products.
Caption: Standard workflow for the GC-MS analysis of 1,6-Dihydrocarvone.
Typical GC-MS Protocol:
-
Sample Preparation: Dilute the sample (e.g., 10 mg) in a suitable volatile solvent (e.g., 1 mL of hexane or ethyl acetate).
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 240 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-350.
-
Identification: Compare the retention time and mass spectrum of the analyte peak with that of an authentic standard or with entries in a spectral library (e.g., NIST, Wiley).[17]
Conclusion
1,6-Dihydrocarvone is a structurally interesting and synthetically versatile monoterpene ketone. Its well-defined stereochemistry, coupled with the reactivity of its ketone and isopropenyl moieties, establishes it as a valuable chiral precursor for organic synthesis. The demonstrated antifungal activity of dihydrocarvone and its derivatives presents a promising scaffold for the development of new therapeutic agents and agrochemicals. Supported by a favorable safety profile for its established uses, continued research into the synthesis, reactivity, and biological mechanisms of 1,6-dihydrocarvone is poised to unlock new applications in drug development, material science, and beyond. This guide serves as a foundational resource for scientists and researchers aiming to harness the potential of this important natural product derivative.
References
- 1. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Dihydrocarvone | C10H16O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases [open.fau.de]
- 5. scielo.br [scielo.br]
- 6. p-Menth-8-en-2-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+)-DIHYDROCARVONE(7764-50-3) 1H NMR spectrum [chemicalbook.com]
- 8. Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. researchgate.net [researchgate.net]
- 13. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
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